6-chloro-7-methyl-1H-indole-2,3-dione
Overview
Description
6-chloro-7-methyl-1H-indole-2,3-dione, also known as 6-chloro-7-methylisatin, is an organic compound with the molecular formula C9H6ClNO2. It is a derivative of isatin, a heterocyclic compound that is widely used in organic synthesis and pharmaceutical research. This compound is characterized by its yellow crystalline appearance and is known for its diverse chemical reactivity and biological activities .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often resulting in changes in cellular function .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have various biological activities, which suggest that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
6-chloro-7-methyl-1H-indole-2,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation . This compound can bind to the active sites of these enzymes, leading to their inhibition and subsequent reduction in cancer cell growth. Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and affecting cellular responses .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. In cancer cells, this compound has been shown to induce apoptosis by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins . Moreover, it can alter gene expression patterns, resulting in the upregulation or downregulation of genes involved in cell cycle regulation, DNA repair, and metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events that lead to changes in cellular function . Additionally, it can inhibit enzymes involved in critical biochemical pathways, such as those responsible for DNA synthesis and repair, thereby affecting cell proliferation and survival . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cell type being studied . For example, prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . In contrast, short-term exposure may result in transient changes in cell signaling and gene expression without significant long-term effects .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. Studies have demonstrated that low to moderate doses of this compound can effectively inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and damage to normal tissues . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effects, while exceeding this threshold can result in toxic side effects . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits of this compound while minimizing potential adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . Additionally, this compound can affect metabolic flux and alter metabolite levels, influencing cellular energy production and biosynthetic processes . For example, it can inhibit key enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to reduced ATP production and altered cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can influence its intracellular concentration and localization . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability in different tissues . The localization and accumulation of this compound within specific cellular compartments can also impact its activity and function .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in determining its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be localized to the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression . Additionally, it can be directed to the mitochondria, where it can affect mitochondrial function and induce apoptosis . The subcellular localization of this compound is critical for its ability to exert its biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-methyl-1H-indole-2,3-dione typically involves the chlorination of 7-methylisatin. One common method includes the reaction of 7-methylisatin with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced catalysts can further enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-methyl-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the indole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated, nitrated, or other substituted indole derivatives
Scientific Research Applications
6-chloro-7-methyl-1H-indole-2,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Comparison with Similar Compounds
Similar Compounds
6-chloro-1-methyl-1H-indole-2,3-dione: Another chlorinated isatin derivative with similar chemical properties.
7-methylisatin: The precursor to 6-chloro-7-methyl-1H-indole-2,3-dione, used in similar synthetic applications.
Isatin: The parent compound, widely used in organic synthesis and pharmaceutical research
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and methyl groups on the indole ring enhances its potential for diverse chemical transformations and therapeutic applications .
Properties
IUPAC Name |
6-chloro-7-methyl-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c1-4-6(10)3-2-5-7(4)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWRUGVSPIELCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=O)C2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403847 | |
Record name | 6-chloro-7-methyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70403847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6374-90-9 | |
Record name | 6-chloro-7-methyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70403847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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